2-(Ethylamino)-2-methyl-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid

Beschreibung

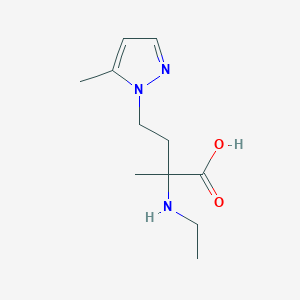

2-(Ethylamino)-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanoic acid is a secondary amine derivative featuring a butanoic acid backbone substituted with an ethylamino group at the 2-position and a 5-methylpyrazole ring at the 4-position. Notably, this compound and its structural analogs (e.g., imidazole derivatives) have been listed as discontinued commercial products, indicating challenges in synthesis, stability, or efficacy .

Eigenschaften

Molekularformel |

C11H19N3O2 |

|---|---|

Molekulargewicht |

225.29 g/mol |

IUPAC-Name |

2-(ethylamino)-2-methyl-4-(5-methylpyrazol-1-yl)butanoic acid |

InChI |

InChI=1S/C11H19N3O2/c1-4-12-11(3,10(15)16)6-8-14-9(2)5-7-13-14/h5,7,12H,4,6,8H2,1-3H3,(H,15,16) |

InChI-Schlüssel |

CFPGGHJDDWBVSS-UHFFFAOYSA-N |

Kanonische SMILES |

CCNC(C)(CCN1C(=CC=N1)C)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the condensation of ethylamine with a ketone or aldehyde to form an intermediate, which is then cyclized with hydrazine or a hydrazine derivative to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Ethylamino)-2-methyl-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-(Ethylamino)-2-methyl-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Ethylamino)-2-methyl-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. For instance, as an androgen receptor antagonist, it binds to the androgen receptor and inhibits its activity, thereby blocking the signaling pathways that promote the growth of prostate cancer cells . The compound may also interact with enzymes and other proteins involved in inflammatory processes, contributing to its anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its pyrazole substituent. Key structural analogs include:

Table 1: Comparison of Structural Features

Key Observations :

- Pyrazole vs. Imidazole: The target compound’s pyrazole ring (two adjacent nitrogen atoms) differs from imidazole (non-adjacent nitrogens). Pyrazoles are generally less basic than imidazoles, which may influence solubility and bioavailability .

- Aromatic Systems : Benzoimidazole derivatives (e.g., ) exhibit extended conjugation, likely enhancing lipophilicity compared to pyrazole or imidazole analogs.

- Phenoxy Substituents: Auxin herbicides like MCPB and 2,4-DB use phenoxy groups for herbicidal activity, whereas the target compound’s pyrazole may confer distinct bioactivity or selectivity.

Biologische Aktivität

2-(Ethylamino)-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanoic acid, a compound with the CAS number 1342613-34-6, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive review of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H19N3O2

- Molecular Weight : 225.28 g/mol

- CAS Number : 1342613-34-6

- Purity : Typically ≥98% .

Pharmacological Properties

-

Anticonvulsant Activity :

Research indicates that compounds similar to this compound may exhibit anticonvulsant properties. The structure-activity relationship (SAR) analysis suggests that modifications in the pyrazole moiety can enhance efficacy against seizures . -

Antitumor Effects :

Some studies have demonstrated that derivatives of pyrazole compounds can inhibit tumor growth. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including human glioblastoma and melanoma cells. The presence of specific functional groups in these compounds is crucial for their anticancer activity . -

G Protein-Coupled Receptor Modulation :

The compound may act as a modulator of G protein-coupled receptors (GPCRs), which play a vital role in various physiological processes. Activation of GPCRs can lead to diverse biological responses, making them important targets for drug development .

The biological activity of this compound is thought to involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes associated with tumor proliferation and seizure activity.

- Receptor Interaction : The compound may interact with specific receptors, leading to downstream effects that modulate cellular signaling pathways.

Case Studies

-

Anticancer Activity in Cell Lines :

A study evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. Results indicated that certain modifications to the pyrazole structure significantly increased the IC50 values, demonstrating enhanced anticancer activity . -

Neuroprotective Effects :

Another investigation focused on the neuroprotective potential of related compounds. It was found that these compounds could reduce neuronal damage in models of neurodegeneration, suggesting a potential therapeutic role in neurological disorders .

Summary of Biological Activities

Structure-Activity Relationship (SAR)

Q & A

Q. Basic Research Focus

- ¹H NMR : Identify pyrazole protons (δ 6.5–7.5 ppm for aromatic protons) and ethylamino groups (δ 1.2–1.5 ppm for CH₃, δ 2.5–3.0 ppm for NH). Compare with reported shifts for 5-methyl-1-phenylpyrazole derivatives .

- IR : Look for carboxylic acid O-H stretch (~2500–3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and pyrazole ring vibrations (~1500–1600 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns matching the molecular formula (C₁₁H₁₈N₃O₂).

Advanced Research Focus

Use 2D NMR (COSY, HSQC) to resolve overlapping signals, especially in the butanoic acid chain. For purity assessment, combine HPLC-UV with charged aerosol detection (CAD) to quantify low-level impurities .

What strategies address data contradictions in stereoisomer separation or tautomeric equilibria?

Q. Advanced Research Focus

- Tautomerism : The pyrazole ring may exhibit keto-enol tautomerism. Stabilize specific tautomers using pH control (e.g., acidic conditions favor enol forms) .

- Stereoisomers : If epimerization occurs at the ethylamino group, employ dynamic kinetic resolution with chiral ligands or optimize crystallization solvents (e.g., hexane/ethyl acetate mixtures) .

- Chromatographic Artifacts : Validate HPLC methods using spiked standards to distinguish genuine peaks from solvent or column artifacts .

How do substituents on the pyrazole ring influence the compound’s physicochemical properties?

Q. Basic Research Focus

- 5-Methyl Group : Enhances lipophilicity (logP ↑) and may improve membrane permeability. Compare with unmethylated analogs using octanol-water partition coefficients .

- Ethylamino Side Chain : Increases solubility in polar solvents (e.g., water, ethanol) via hydrogen bonding. Titration experiments can determine pKa values for protonation sites .

Q. Advanced Research Focus

- Enzyme Inhibition : Screen against target enzymes (e.g., kinases, carboxylases) using fluorescence-based assays. Include positive controls (known inhibitors) and vehicle controls (DMSO) to normalize activity .

- Cellular Uptake : Use radiolabeled analogs (³H or ¹⁴C) to quantify intracellular accumulation. Validate with competitive inhibitors of transport proteins .

- Cytotoxicity : Pair with MTT assays in relevant cell lines. Test structural analogs to establish structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.